7-Fold Selectivity of 3-Indolylbenzoxazin-2-one (3d) for PDE4B over PDE4D vs. Non-Selective Inhibitor Rolipram
A benzoxazinone derivative, 3-indolylbenzoxazin-2-one (compound 3d), demonstrates a nearly 7-fold selectivity for PDE4B over PDE4D in in vitro assays. This contrasts with the non-selective PDE4 inhibitor rolipram, which does not exhibit this subtype selectivity [1]. This differentiation is critical as PDE4D inhibition is linked to emetic side effects, while PDE4B inhibition is a therapeutic target for inflammation.
| Evidence Dimension | Selectivity for PDE4B over PDE4D |
|---|---|
| Target Compound Data | ~7-fold selectivity |
| Comparator Or Baseline | Rolipram (non-selective) |
| Quantified Difference | 7-fold higher selectivity for the benzoxazinone derivative |
| Conditions | In vitro PDE4B vs. PDE4D enzymatic assay |
Why This Matters
For researchers procuring PDE4 inhibitors for inflammatory disease models, this data justifies selecting this specific benzoxazinone derivative over rolipram to minimize off-target emetic effects and improve the therapeutic window.
- [1] Adapa, S., et al. (2025). Wang-OSO3H catalyzed sonochemical synthesis of 3-indolylbenzoxazin-2-one derivatives as potential inhibitors of PDE4B. Journal of Molecular Structure. View Source
